6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride
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Overview
Description
6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride is a compound with a molecular weight of 252.06 . It is a solid substance that is stored at room temperature . This compound has been used as a fluorescent probe for monitoring pH changes, demonstrating high selectivity and sensitivity, brilliant reversibility, and an extremely short response time .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4ClN3O2.ClH.H2O/c8-4-1-9-7-10-5 (6 (12)13)3-11 (7)2-4;;/h1-3H, (H,12,13);1H;1H2 .Physical and Chemical Properties Analysis
This compound is a solid substance that is stored at room temperature .Scientific Research Applications
Inhibition of Corrosion
One application of derivatives related to 6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride is in the field of corrosion inhibition. Benzimidazole derivatives have shown potential in suppressing the corrosion of iron in hydrochloric acid solutions through adsorption on the iron surface. These findings suggest that related compounds, including those within the imidazo[1,2-a]pyrimidine class, may serve similar functions in protecting metals from corrosion in acidic environments (Khaled, 2003).
Antifolate Inhibitors of Purine Biosynthesis
Research has demonstrated the potential of thieno[2,3-d]pyrimidine derivatives, closely related to this compound, as selective inhibitors of purine biosynthesis. These compounds exhibit selectivity for high-affinity folate receptors over other transport mechanisms, offering a targeted approach in the development of antitumor agents (Deng et al., 2009).
Coordination Polymers and Supramolecular Frameworks
The versatility of this compound derivatives extends into the realm of materials science, where they have been used to construct coordination polymers and supramolecular frameworks. These materials have potential applications in catalysis, molecular recognition, and as components in nanoscale devices. The dimensionality of such structures can be influenced by solvent types or ligand substituent groups, highlighting the compound's utility in designing complex molecular architectures (Yin et al., 2021).
Antimicrobial Agents
Derivatives of this compound have shown significant antibacterial and antifungal activities, making them candidates for the development of new antimicrobial agents. This suggests a potential role in combating resistant microbial strains and highlights the broader pharmacological relevance of this chemical class (Madawali et al., 2018).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride is the pH level within a biological system . This compound has been used as a fluorescent probe for monitoring pH changes, particularly in the range of 3.0 to 7.0 .
Mode of Action
This compound interacts with its target by responding to changes in the H+ concentration. As the H+ concentration increases, the absorption of the probe at 285 nm increases dramatically, while the absorption at 320 nm decreases . This change in absorption allows for the detection and monitoring of pH changes.
Result of Action
The primary result of the action of this compound is the real-time monitoring of pH changes. It has been shown to have high selectivity and sensitivity, brilliant reversibility, and an extremely short response time . This makes it a valuable tool for monitoring pH changes in biological systems, such as yeast .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s fluorescence response is conducted in a B-R buffer/DMSO solution . The temperature of the environment can also affect the compound’s action, as all fluorescence experiments were left at room temperature for 10 minutes before measurement .
Properties
IUPAC Name |
6-chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2.ClH/c8-4-1-9-7-10-5(6(12)13)3-11(7)2-4;/h1-3H,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBBGTGMZFBTOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NC(=CN21)C(=O)O)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955539-84-0 |
Source
|
Record name | 6-chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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